![molecular formula C15H11N3O B11861252 3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)
3-[(Z)-benzylideneamino]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-benzylideneamino]quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-benzylideneamino]quinazolin-4-one typically involves the condensation of 3-aminoquinazolin-4-one with benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired quinazolinone derivative .
Condensation Reaction:
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and phase-transfer catalysis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-benzylideneamino]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, yielding 3-(benzylamino)quinazolin-4-one.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products Formed
Oxidation: Quinazolinone N-oxide derivatives.
Reduction: 3-(benzylamino)quinazolin-4-one.
Substitution: Halogenated or nitrated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives with enhanced biological activities.
Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-[(Z)-benzylideneamino]quinazolin-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by interfering with the quorum sensing system, which regulates virulence factors in bacteria like Pseudomonas aeruginosa.
Anticancer Activity: It targets specific enzymes and receptors involved in cell proliferation and apoptosis, such as tyrosine kinases and caspases.
Anticonvulsant Activity: The compound modulates neurotransmitter levels in the brain, particularly gamma-aminobutyric acid (GABA), to prevent seizure activity.
Comparison with Similar Compounds
3-[(Z)-benzylideneamino]quinazolin-4-one can be compared with other quinazolinone derivatives:
3-(4-substituted-benzylideneamino)-2-phenylquinazolin-4-ones: These compounds exhibit similar anticonvulsant and antidepressant activities but differ in their substituent groups, which can affect their potency and selectivity.
Quinazolinone N-oxides: These derivatives have enhanced antimicrobial activity due to the presence of the N-oxide group, which increases their reactivity.
Halogenated Quinazolinones: These compounds show increased anticancer activity due to the presence of halogen atoms, which enhance their ability to interact with molecular targets.
Properties
Molecular Formula |
C15H11N3O |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-[(Z)-benzylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O/c19-15-13-8-4-5-9-14(13)16-11-18(15)17-10-12-6-2-1-3-7-12/h1-11H/b17-10- |
InChI Key |
GPQDPPIXNLRXPD-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


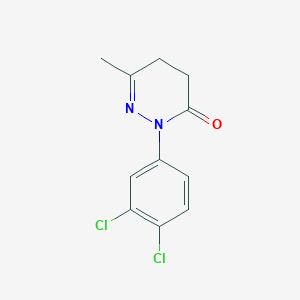



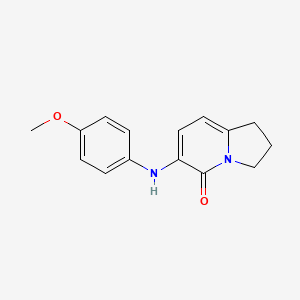
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)
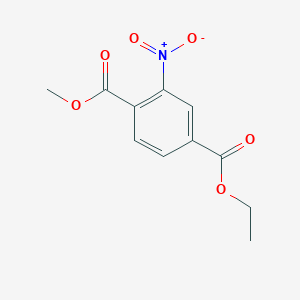


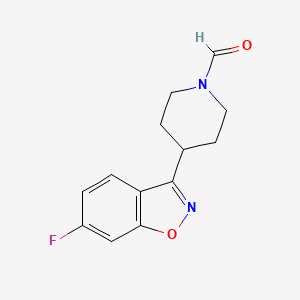

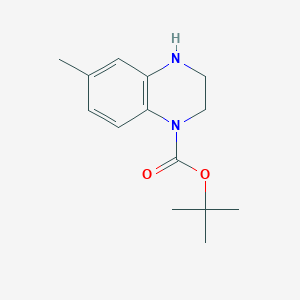
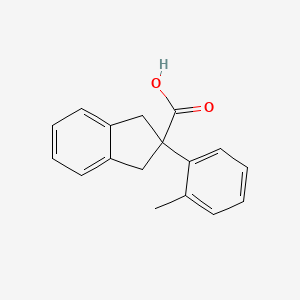
![tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11861273.png)
